molecular formula C8H6N4O B13675937 2-(4-Pyrimidinyl)imidazole-5-carbaldehyde

2-(4-Pyrimidinyl)imidazole-5-carbaldehyde

Cat. No.: B13675937
M. Wt: 174.16 g/mol
InChI Key: UVAZKJSIZKJTBR-UHFFFAOYSA-N
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Description

2-(4-Pyrimidinyl)imidazole-5-carbaldehyde is a heterocyclic compound that features both imidazole and pyrimidine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Pyrimidinyl)imidazole-5-carbaldehyde typically involves the cyclization of amido-nitriles or the use of N-heterocyclic carbenes as catalysts. One common method includes the cyclization of amido-nitriles in the presence of nickel catalysts, which proceeds through proto-demetallation, tautomerization, and dehydrative cyclization . Another approach involves the use of N-heterocyclic carbenes to catalyze the reaction of acetophenones and benzylic amines in the presence of an oxidant like tert-butylhydroperoxide .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. The use of robust catalysts and optimized reaction conditions would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Pyrimidinyl)imidazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole or pyrimidine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted imidazole or pyrimidine derivatives.

Mechanism of Action

The mechanism of action of 2-(4-Pyrimidinyl)imidazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structural modifications. The exact pathways and targets are still under investigation, but it is known to interact with nucleic acids and proteins, affecting cellular processes .

Comparison with Similar Compounds

  • Imidazole-4-carboxaldehyde
  • 2-Imidazolecarboxaldehyde
  • 4-Imidazolecarboxaldehyde

Comparison: 2-(4-Pyrimidinyl)imidazole-5-carbaldehyde is unique due to the presence of both imidazole and pyrimidine rings, which confer distinct chemical and biological properties. Compared to other imidazole carboxaldehydes, this compound exhibits enhanced reactivity and potential for diverse applications in scientific research .

Properties

Molecular Formula

C8H6N4O

Molecular Weight

174.16 g/mol

IUPAC Name

2-pyrimidin-4-yl-1H-imidazole-5-carbaldehyde

InChI

InChI=1S/C8H6N4O/c13-4-6-3-10-8(12-6)7-1-2-9-5-11-7/h1-5H,(H,10,12)

InChI Key

UVAZKJSIZKJTBR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CN=C1C2=NC=C(N2)C=O

Origin of Product

United States

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